2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate
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Overview
Description
2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a methyl group, and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 2-(3-chlorophenyl)-1-methyl-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid and 2-(3-chlorophenyl)-1-methyl-2-oxoethanol.
Reduction: Formation of 2-(3-chlorophenyl)-1-methyl-2-hydroxyethyl 4-fluorobenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-2-oxoethyl 4-fluorobenzoate
- Methyl 3-(3-chlorophenyl)-4-fluorobenzoate
- 1-(3-Chloro-4-fluorophenyl)piperazine
Uniqueness
2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H12ClFO3 |
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Molecular Weight |
306.71 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-1-oxopropan-2-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C16H12ClFO3/c1-10(15(19)12-3-2-4-13(17)9-12)21-16(20)11-5-7-14(18)8-6-11/h2-10H,1H3 |
InChI Key |
UAKOZIIYKNPMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)OC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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